molecular formula C4H5N3O3 B15334286 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B15334286
M. Wt: 143.10 g/mol
InChI Key: RHWZFCPNYFJKON-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylic acid (CAS 753486-92-9) is a versatile chemical building block recognized in medicinal chemistry for its role as a bioisostere of the carboxylic acid functional group. With a pKa that allows it to be largely deprotonated at physiological pH, this scaffold is a valuable tool for the design of novel bioactive molecules, enabling improved pharmacological properties and target selectivity . Its primary research value lies in probing the orthosteric binding sites of neurotransmitter receptors. This compound serves as a novel scaffold for developing gamma-aminobutyric acid (GABA) receptor analogues, helping to map the complex binding site of the major inhibitory neurotransmitter system in the CNS . Furthermore, it is used to create glutamate and aspartate analogues for investigating ionotropic glutamate receptors (iGluRs), including AMPA and NMDA receptor subtypes. Research demonstrates that this moiety can be engineered to achieve unprecedented selectivity among AMPA receptor subtypes, revealing novel binding interactions and providing insights into receptor activation mechanisms . This product is offered with a purity of 98% and has a molecular weight of 143.10 g/mol (exact mass may vary slightly, with one source reporting 143.03 g/mol) . The molecular formula is C 4 H 5 N 3 O 3 . Please note that this product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

5-hydroxy-3-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C4H5N3O3/c1-7-2(4(9)10)3(8)5-6-7/h8H,1H3,(H,9,10)

InChI Key

RHWZFCPNYFJKON-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at the 1-, 4-, and 5-positions of the triazole ring, influencing solubility, stability, and biological interactions.

Compound Name Substituents (Position) Molecular Weight Melting Point/Physical State Key Properties Reference
4-Hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylic acid 1-Me, 4-OH, 5-COOH 157.12* Not reported High polarity due to -OH and -COOH
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid 1-Me, 5-COOH 141.11 Not reported Lacks hydroxy group; lower polarity
1-Ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylic acid 1-Et, 4-Me, 5-COOH 155.16 Not reported Ethyl group increases hydrophobicity
4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid 4-(p-Tolyl), 5-COOH 207.23 Not reported Aromatic substituent enhances rigidity
1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 1-(Cl,OMe-Ph), 5-Me, 4-COOH 267.67 Not reported Electron-withdrawing Cl affects reactivity

*Calculated based on molecular formula.

Key Differences and Implications

Polarity and Solubility : The hydroxy group in the target compound increases hydrophilicity compared to analogs with alkyl or aryl substituents (e.g., 1-ethyl-4-methyl or 4-(p-tolyl) derivatives) . This may enhance aqueous solubility but reduce membrane permeability.

Synthetic Complexity: Introducing a hydroxy group may necessitate protective groups (e.g., benzyl in 16e, a benzyloxy derivative ), complicating synthesis compared to non-hydroxylated analogs.

However, bulkier groups (e.g., dodecylthio in CDST) may offer stronger hydrophobic interactions .

Q & A

Q. What synthetic methodologies are commonly employed for 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylic acid?

The compound is synthesized via cyclocondensation of acetylene derivatives (e.g., ethyl propiolate) with methyl hydrazine in acidic media. Critical parameters include:

  • Temperature: 80–100°C
  • Catalyst: p-toluenesulfonic acid (10 mol%)
  • Solvent: Ethanol/water (3:1 v/v) for recrystallization Progress is monitored by TLC (silica gel, ethyl acetate/hexane 1:1). Yields >75% are achievable with stoichiometric control (1:1.2 molar ratio of acetylene to hydrazine) .

Table 1: Representative Synthesis Conditions

PrecursorCatalystYield (%)Purity (HPLC)
Ethyl propiolatep-TsOH78>95%
Methyl acetylenedicarboxylateHCl6592%

Q. How is the structural integrity of this compound validated experimentally?

  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles. SHELXL-2015 refines structures to R-factors <6% .
  • Spectroscopy :
  • ¹H NMR (DMSO-d6): δ 8.12 (s, 1H, triazole), δ 3.95 (s, 3H, CH₃), δ 12.1 (br, 1H, -OH).
  • IR : Broad peak at 3200–2500 cm⁻¹ (-OH and -COOH), 1680 cm⁻¹ (C=O) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational geometry predictions?

Discrepancies often arise from crystal packing forces or hydrogen bonding. Mitigation strategies include:

  • Hirshfeld Atom Refinement (HAR) in SHELXL to model hydrogen positions accurately .
  • DFT optimization (B3LYP/6-31G*) followed by overlay with experimental structures using Mercury software. Adjust torsion angles to minimize RMSD (<0.05 Å) .
  • Validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O-H···N hydrogen bonds) .

Q. What strategies optimize the synthesis of derivatives for biological activity screening?

  • Parallel synthesis : Use microwave-assisted reactions (100°C, 20 min) with diverse electrophiles (e.g., aryl halides, sulfonating agents).
  • Coupling reagents : Employ EDCI/HOBt in DMF for carboxylate derivatization (e.g., amide formation) .
  • Purification : Automated flash chromatography (hexane/ethyl acetate gradient) isolates derivatives with >90% purity.

Table 2: Derivative Screening Results

DerivativeIC₅₀ (μM) against Enzyme XLogP
4-Hydroxy-1-methyl-5-(4-nitrophenyl)12.3 ± 1.22.1
4-Hydroxy-1-methyl-5-(3-trifluoromethyl)8.9 ± 0.83.4

Q. How should researchers address low reproducibility in spectroscopic data across laboratories?

  • Standardization : Calibrate NMR spectrometers using internal standards (e.g., TMS) and control solvent (DMSO-d6).
  • Dynamic light scattering (DLS) : Confirm sample homogeneity (PDI <0.1) to rule out aggregation.
  • Cross-validate : Compare IR and MS data with crystallographic results to identify solvent residue artifacts .

Methodological Considerations

Q. What computational tools are recommended for modeling intermolecular interactions of this compound?

  • Molecular docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., cyclooxygenase-2) with a grid box size of 25 ų.
  • MD simulations (GROMACS) : Analyze stability over 50 ns trajectories (300 K, 1 atm) to assess hydrogen bond persistence .
  • Electrostatic potential maps (MEP) : Generated via Gaussian09 to predict nucleophilic/electrophilic sites .

Q. How can crystallographic data be leveraged to predict solubility and stability?

  • Hansen solubility parameters : Derived from lattice energy calculations (Materials Studio) correlate with experimental solubility in DMSO/water mixtures.
  • Thermogravimetric analysis (TGA) : Decomposition onset >200°C indicates thermal stability, aligning with crystal packing density .

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